molecular formula C12H18N2O2 B1316513 (4-AMINO-2-METHYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER CAS No. 325953-40-0

(4-AMINO-2-METHYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER

Cat. No.: B1316513
CAS No.: 325953-40-0
M. Wt: 222.28 g/mol
InChI Key: HSZKDVSZYCRBEC-UHFFFAOYSA-N
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Description

(4-Amino-2-methyl-phenyl)-carbamic acid tert-butyl ester (CAS: 325953-40-0) is a carbamate derivative characterized by a tert-butyl carbamate group attached to a para-amino and ortho-methyl-substituted phenyl ring. Its molecular formula is C₁₂H₁₈N₂O₂, with a molecular weight of 222.28 g/mol . This compound is primarily utilized as a pharmaceutical intermediate or building block in organic synthesis, particularly in peptide chemistry and heterocyclic compound development. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine functionality, enabling selective reactivity in multi-step syntheses .

Properties

IUPAC Name

tert-butyl N-(4-amino-2-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-8-7-9(13)5-6-10(8)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZKDVSZYCRBEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514886
Record name tert-Butyl (4-amino-2-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325953-40-0
Record name tert-Butyl (4-amino-2-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 325953-40-0
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Preparation Methods

Purification

  • Techniques : Recrystallization from suitable solvents or column chromatography.
  • Industrial Scale : Use of continuous flow reactors and large-scale crystallization or distillation to isolate the product efficiently.
Parameter Typical Conditions
Starting Material 4-amino-2-methylphenol
Carbamoylating Agent tert-butyl chloroformate
Base Triethylamine
Solvent Anhydrous dichloromethane or THF
Temperature 0–25 °C
Reaction Time 2–16 hours
Purification Recrystallization or column chromatography

Industrial Production Methods

Industrial synthesis mirrors laboratory methods but incorporates process intensification:

  • Reactor Type : Large-scale batch reactors or continuous flow systems.
  • Mixing : Efficient stirring to ensure homogeneity.
  • Purification : Industrial crystallization and distillation techniques replace small-scale chromatography.
  • Yield Optimization : Process parameters are optimized to maximize yield and purity while minimizing by-products.

Alternative Synthetic Approaches

While the direct carbamoylation of 4-amino-2-methylphenol is the most common, alternative methods include:

Reaction Mechanism Insights

The reaction mechanism involves:

  • Nucleophilic attack by the amino group on the electrophilic carbonyl carbon of tert-butyl chloroformate.
  • Formation of a tetrahedral intermediate.
  • Elimination of chloride ion, facilitated by the base.
  • Formation of the carbamate ester bond.

This mechanism is supported by spectroscopic monitoring (e.g., NMR, IR) showing disappearance of chloroformate signals and appearance of carbamate characteristic peaks.

Research Findings and Data

Spectroscopic Data

Technique Key Observations
[^1H NMR](pplx://action/followup) Signals corresponding to aromatic protons, methyl group at 2-position, tert-butyl group singlet (~1.4 ppm), and NH2 protons.
[^13C NMR](pplx://action/followup) Signals for aromatic carbons, carbamate carbonyl (~155-160 ppm), and tert-butyl carbons.
IR Spectroscopy Strong carbamate C=O stretch (~1700 cm^-1), NH2 bending, and tert-butyl C-H stretches.

Yield and Purity

  • Typical isolated yields range from 70% to 95% depending on reaction scale and purification method.
  • Purity assessed by HPLC or GC typically exceeds 98% for research-grade material.

Summary Table of Preparation Methods

Method Starting Materials Conditions Advantages Disadvantages
Direct Carbamoylation 4-amino-2-methylphenol + tert-butyl chloroformate Anhydrous solvent, base, 0–25 °C, 2–16 h Straightforward, high yield Sensitive to moisture
Protection/Deprotection Protected amine derivatives Multi-step, mild conditions Avoids side reactions Longer synthesis time
Microwave-Assisted Synthesis Same as direct carbamoylation Microwave irradiation, shorter time Faster reaction Requires specialized equipment
Industrial Continuous Flow Same as direct carbamoylation Large scale, controlled flow Scalable, efficient High initial setup cost

Chemical Reactions Analysis

Types of Reactions

(4-AMINO-2-METHYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-AMINO-2-METHYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-AMINO-2-METHYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl [2-Amino-2-(4-methoxyphenyl)ethyl]carbamate (CAS: Not specified)

  • Structure : Features a methoxy group at the para position and an ethyl linker between the phenyl ring and carbamate group.
  • Key Differences: The methoxy substituent increases polarity compared to the methyl group in the target compound, reducing lipophilicity (lower XLogP3 predicted).
  • Applications : Used in medicinal chemistry for dopamine receptor modulation due to its methoxy-phenyl motif.

[2-(4-Amino-phenyl)-ethyl]-carbamic Acid tert-Butyl Ester (CAS: 94838-59-2)

  • Structure: Contains an ethyl spacer between the phenyl ring and carbamate, with an amino group at the para position.
  • Molecular weight (222.28 g/mol) matches the target compound, but the lack of a methyl substituent reduces steric shielding of the amino group .
  • Applications : Intermediate in the synthesis of kinase inhibitors targeting cancer pathways.

(5-Amino-2-methoxy-phenyl)-carbamic Acid tert-Butyl Ester (CAS: 312300-45-1)

  • Structure: Amino group at position 5 and methoxy at position 2 on the phenyl ring.
  • Key Differences :
    • Substitution pattern alters electronic distribution: the methoxy group at position 2 enhances resonance effects, stabilizing negative charge.
    • Higher PSA (67.4 Ų ) due to additional hydrogen-bond acceptor capacity from methoxy, impacting solubility .
  • Applications : Precursor in the synthesis of serotonin receptor ligands.

(4-Chloro-2-fluoro-phenyl)-carbamic Acid tert-Butyl Ester (CAS: 956828-47-0)

  • Structure : Halogenated phenyl ring with chlorine (para) and fluorine (ortho) substituents.
  • Key Differences :
    • Halogens increase molecular weight (245.68 g/mol ) and electronegativity, enhancing dipole interactions.
    • Higher XLogP3 (4.2 ) due to halogen hydrophobicity, improving membrane permeability .
  • Applications : Key intermediate in antiviral drug development.

Comparative Analysis of Physicochemical and Functional Properties

Property Target Compound Methoxy-Ethyl Derivative Ethyl-Linked Compound Halogenated Derivative
Molecular Formula C₁₂H₁₈N₂O₂ C₁₅H₂₂N₂O₃ C₁₃H₂₀N₂O₂ C₁₁H₁₃ClFNO₂
Molecular Weight (g/mol) 222.28 278.35 236.31 245.68
XLogP3 3.58 2.9 (estimated) 3.2 4.2
PSA (Ų) 64.4 75.6 64.4 49.3
Key Functional Groups -NH₂, -CH₃, Boc -NH₂, -OCH₃, Boc -NH₂, Boc -Cl, -F, Boc
Primary Applications Peptide synthesis Dopamine receptor modulators Kinase inhibitors Antiviral agents

Biological Activity

(4-Amino-2-methyl-phenyl)-carbamic acid tert-butyl ester, also known as tert-butyl 4-amino-2-methylphenylcarbamate, is a compound with significant potential in pharmaceutical applications. Its molecular formula is C12H18N2O2C_{12}H_{18}N_{2}O_{2} with a molecular weight of approximately 222.28 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H18N2O2C_{12}H_{18}N_{2}O_{2}
  • Molecular Weight : 222.28 g/mol
  • CAS Number : 325953-40-0

The biological activity of this compound is primarily linked to its role as a carbamate derivative. Carbamates are known for their ability to inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which can enhance neurotransmission. Additionally, compounds in this class have been studied for their anti-inflammatory and antioxidant properties.

Pharmacological Activity

  • Anti-inflammatory Effects :
    • Studies have shown that carbamate derivatives can inhibit the nuclear factor kappa B (NF-κB) pathway, which plays a critical role in inflammatory responses. For example, derivatives similar to (4-amino-2-methyl-phenyl)-carbamic acid have demonstrated IC50 values indicating significant inhibition of NF-κB activity in cellular models .
  • Antioxidant Properties :
    • The compound's structure allows it to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is beneficial in various therapeutic contexts, including neuroprotection and cancer prevention.
  • Neuroprotective Effects :
    • Research indicates that compounds with similar structures exhibit neuroprotective effects by modulating neurotransmitter levels and protecting neurons from oxidative damage .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryNF-κB inhibition
AntioxidantFree radical scavenging
NeuroprotectionModulation of neurotransmitter levels

Case Study: NF-κB Inhibition

A study conducted on A549 cells demonstrated that certain carbamate derivatives effectively inhibited NF-κB activation induced by TNF-α stimulation. The most potent analogs showed IC50 values around 2.83 μM, indicating strong anti-inflammatory potential . This suggests that this compound could be developed as a therapeutic agent for conditions characterized by excessive inflammation.

Case Study: Antioxidant Activity

Another investigation into the antioxidant capacity of similar carbamate structures revealed their ability to reduce oxidative stress markers in vitro. This property is particularly relevant for neurodegenerative diseases where oxidative damage is a key pathological feature .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-amino-2-methyl-phenyl)-carbamic acid tert-butyl ester?

  • Methodological Answer : The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the amine moiety. A two-step approach is common:

Amine Protection : React 4-amino-2-methylphenol with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine) in anhydrous THF or DCM at 0–25°C .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) .

  • Key Considerations : Ensure anhydrous conditions to prevent Boc group hydrolysis. Yield optimization may require adjusting stoichiometry (1.2–1.5 eq Boc anhydride per amine) .

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Expect signals for the tert-butyl group (δ ~1.4 ppm, singlet, 9H), aromatic protons (δ 6.5–7.2 ppm, split due to substituents), and NH (δ ~5.0 ppm, broad if deprotected).
  • ¹³C NMR : Tert-butyl carbons (δ ~28 ppm for CH3, ~80 ppm for quaternary C), carbonyl (δ ~155 ppm) .
  • MS : ESI-MS or HRMS should show [M+H]⁺ or [M+Na]⁺ peaks. Confirm molecular formula (e.g., C₁₃H₂₀N₂O₂ requires 260.15 g/mol) .
    • Validation : Compare with literature spectra of structurally analogous tert-butyl carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate ).

Q. What purification strategies are effective for this compound?

  • Methodological Answer :

  • Chromatography : Use silica gel with hexane/EtOAc (4:1 to 1:1). For polar impurities, add 1–5% MeOH .
  • Recrystallization : Dissolve in hot ethanol or ethyl acetate, then cool to −20°C. Filter and dry under vacuum .
    • Quality Control : Purity ≥95% by HPLC (C18 column, acetonitrile/water gradient). Monitor for residual solvents (e.g., THF, DCM) via GC-MS .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected coupling constants in ¹H NMR) be resolved?

  • Methodological Answer :

  • Variable Temperature NMR : Probe dynamic effects (e.g., hindered rotation of the carbamate group) by acquiring spectra at 25°C and 60°C .
  • 2D Experiments : Use HSQC or HMBC to confirm connectivity. For example, HMBC correlations between the tert-butyl protons and the carbonyl carbon can validate Boc group integrity .
  • Impurity Analysis : Compare with side products like deprotected amines (δ ~2.5 ppm for NH₂ in ¹H NMR) or oxidized derivatives .

Q. What is the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Perform accelerated degradation studies:
  • Acidic (0.1 M HCl, 25°C): Boc group hydrolyzes within 1–2 hours.
  • Neutral/Basic (PBS, pH 7.4): Stable for >48 hours at 25°C .
  • Thermal Stability : TGA/DSC analysis shows decomposition onset at ~180°C. Store at −20°C under nitrogen for long-term stability .

Q. How does the tert-butyl carbamate group influence reactivity in cross-coupling or peptide synthesis?

  • Methodological Answer :

  • Cross-Coupling : The Boc group is inert under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, 80°C), enabling selective functionalization of halide-substituted aryl rings .
  • Peptide Synthesis : Use TFA/DCM (1:1) to deprotect the amine. Monitor deprotection via ¹H NMR loss of tert-butyl signal .

Q. What computational methods can predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with protein structures (e.g., kinases) from the PDB. Focus on hydrogen bonding between the carbamate carbonyl and active-site residues .
  • MD Simulations : Assess binding stability (GROMACS, AMBER) over 100 ns. Calculate binding free energy (MM-PBSA) to rank affinity .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?

  • Methodological Answer :

  • Variable Screening : Optimize parameters using DoE (Design of Experiments):
  • Solvent (THF vs. DCM), base (Et₃N vs. NaHCO₃), temperature (0°C vs. RT) .
  • Side Reaction Mitigation : Add scavengers (e.g., molecular sieves) to sequester water and prevent Boc hydrolysis .

Key Safety and Handling Guidelines

  • Storage : −20°C in airtight containers under inert gas (N₂ or Ar). Avoid exposure to moisture .
  • Hazards : Non-hazardous per GHS criteria, but handle with gloves/eye protection due to potential amine irritancy after deprotection .

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